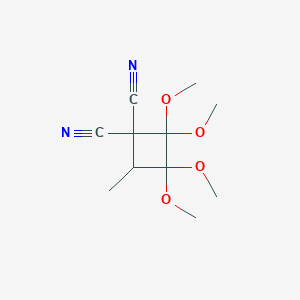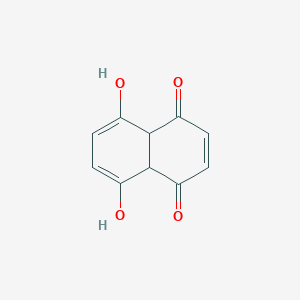
1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, commonly known as EPMI, is a synthetic organic compound used in a variety of scientific research applications. It is a versatile compound with many potential applications, including use as a reagent for synthesis, as a catalyst, and as a ligand for metal complexes. It can also be used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
EPMI has a variety of potential scientific research applications. It can be used as a reagent for the synthesis of other compounds, such as metal complexes. It can also be used as a catalyst in organic synthesis reactions. Additionally, EPMI can be used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of EPMI is not yet fully understood. It is believed that EPMI binds to certain proteins in the body, which then activates certain pathways that lead to the desired biochemical and physiological effects. Additionally, EPMI may interact with other compounds in the body to produce the desired effects.
Biochemical and Physiological Effects
EPMI has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, it has been shown to have anti-tumor properties, and it has been shown to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EPMI in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for experiments. Additionally, it is a versatile compound, allowing it to be used in a variety of experiments. However, there are some limitations to using EPMI in laboratory experiments. For example, it is a relatively unstable compound, which can lead to a decrease in the accuracy of results. Additionally, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research involving EPMI. One potential direction is to further explore its mechanism of action, as this is still not fully understood. Additionally, further research could be done to explore the biochemical and physiological effects of EPMI, as well as to explore the potential therapeutic applications of EPMI. Additionally, further research could be done to explore the potential use of EPMI as a catalyst in organic synthesis reactions. Finally, further research could be done to explore the potential use of EPMI in drug delivery systems and drug targeting.
Méthodes De Synthèse
EPMI can be synthesized by a variety of methods. One method involves the reaction of 2-ethylphenol with thiourea in the presence of a base, such as potassium hydroxide. This reaction results in the formation of EPMI and potassium thiocyanate. Another method involves the reaction of 2-ethylphenol with a thiol, such as mercaptoacetic acid, in the presence of a base. This reaction results in the formation of EPMI and the thiol.
Propriétés
IUPAC Name |
3-(2-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-8-5-3-4-6-9(8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPYVUMTBSFETG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


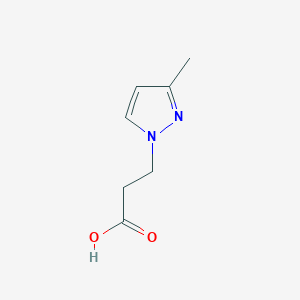
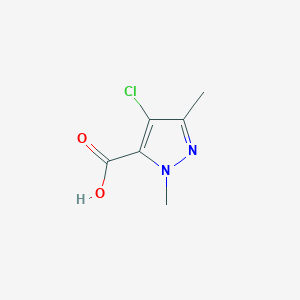
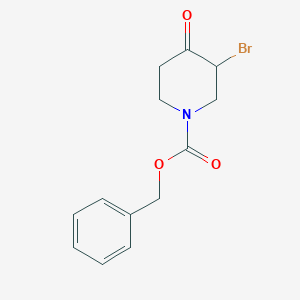


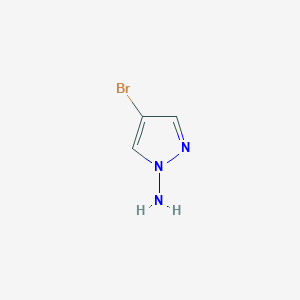

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)

